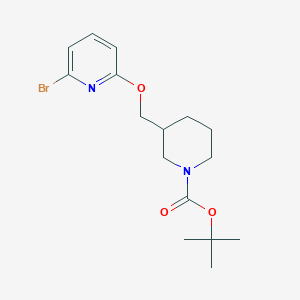

tert-Butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-[(6-bromopyridin-2-yl)oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-9-5-6-12(10-19)11-21-14-8-4-7-13(17)18-14/h4,7-8,12H,5-6,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWFCUZPVIMTCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671538 | |

| Record name | tert-Butyl 3-{[(6-bromopyridin-2-yl)oxy]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065484-40-3 | |

| Record name | tert-Butyl 3-{[(6-bromopyridin-2-yl)oxy]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Using Cesium Carbonate in DMF

A key preparation route involves the reaction of a Boc-protected piperidine derivative bearing a leaving group on the hydroxymethyl substituent with 6-bromopyridin-2-ol under basic conditions.

| Parameter | Details |

|---|---|

| Starting material | tert-Butyl 4-[(methylsulfonyl)oxy]methyl)piperidine-1-carboxylate |

| Nucleophile | 6-bromopyridin-2-ol (or 2-amino-5-bromopyridin-3-ol in a similar context) |

| Base | Cesium carbonate (Cs2CO3) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 80 °C |

| Reaction time | 2 hours |

| Work-up | Dilution with water, extraction with dichloromethane, washing with brine, drying over Na2SO4 |

| Purification | Silica gel chromatography (petroleum ether/ethyl acetate gradient) |

| Yield | Approximately 90% |

Reaction Summary:

- The mesylate (methylsulfonyl) leaving group on the piperidine hydroxymethyl substituent is displaced by the phenolate anion derived from 6-bromopyridin-2-ol.

- Cesium carbonate acts as a strong base to generate the phenolate nucleophile.

- The reaction proceeds efficiently in DMF at elevated temperature.

- The product is isolated as a white solid after chromatographic purification.

This method is reported with high yield and reproducibility, making it a preferred route for this compound's synthesis.

Mitsunobu Reaction for Ether Formation

An alternative and widely used method for forming the ether linkage between the piperidine hydroxymethyl group and the bromopyridinyl moiety is the Mitsunobu reaction.

| Parameter | Details |

|---|---|

| Starting materials | Boc-protected piperidine methanol derivative and 6-bromopyridin-2-ol |

| Reagents | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 to 20 °C |

| Reaction time | 24 to 48 hours |

| Atmosphere | Inert (nitrogen or argon) |

| Work-up | Concentration under reduced pressure, chromatographic purification |

| Yield | 55% to 85% depending on conditions and substrates |

Reaction Summary:

- The Mitsunobu reaction facilitates the conversion of the hydroxyl group on the piperidine derivative into an ether by nucleophilic substitution with the phenol group of 6-bromopyridin-2-ol.

- Triphenylphosphine and DEAD activate the alcohol for nucleophilic attack.

- The reaction is typically carried out in anhydrous THF under inert atmosphere to prevent side reactions.

- Yields vary with substrate and exact conditions but are generally moderate to high.

- This method allows for stereochemical inversion if stereocenters are present and is versatile for similar ether syntheses.

Other Considerations and Modifications

- Protection of the piperidine nitrogen as a Boc carbamate is crucial to prevent side reactions and to facilitate purification.

- Alternative bases and solvents may be explored, but cesium carbonate in DMF has shown optimal results for nucleophilic substitution.

- The Mitsunobu reaction requires careful control of temperature and atmosphere to maximize yield and minimize decomposition.

- Purification is commonly achieved by silica gel chromatography using petroleum ether and ethyl acetate gradients.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | Cs2CO3, DMF, 80 °C, 2 h | ~90 | High yield, straightforward work-up | Requires mesylate precursor |

| Mitsunobu reaction | PPh3, DEAD, THF, 0-20 °C, 24-48 h, inert atmosphere | 55-85 | Versatile, mild conditions | Longer reaction time, sensitive reagents |

| Alternative Mitsunobu variants | Similar reagents, varied temperatures and times | 55-70 | Moderate to good yields | Requires inert atmosphere, careful handling |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the bromopyridinyl moiety.

Reduction: Reduction reactions can target the bromopyridinyl group, potentially converting it to a pyridinyl group.

Substitution: The bromine atom in the bromopyridinyl moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation Products: Oxidized derivatives of the piperidine ring or the bromopyridinyl moiety.

Reduction Products: Reduced forms of the bromopyridinyl group.

Substitution Products: A variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biological Activity

tert-Butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS No. 1065484-40-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications.

- Molecular Formula : C₁₆H₂₃BrN₂O₃

- Molecular Weight : 371.27 g/mol

- IUPAC Name : tert-butyl 3-{[(6-bromo-2-pyridinyl)oxy]methyl}-1-piperidinecarboxylate

- Storage Conditions : Inert atmosphere, 2-8°C

Synthesis

The synthesis of this compound typically involves the reaction of a piperidine derivative with a brominated pyridine compound. The process includes several steps such as nucleophilic substitution and esterification, which are crucial for obtaining the desired product with high purity and yield.

Antimicrobial Activity

Research indicates that derivatives of piperidine and pyridine exhibit significant antimicrobial properties. A study focusing on similar compounds found that certain piperidinothiosemicarbazones exhibited tuberculostatic activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 4 to 6.25 µg/mL . Although specific data for this compound is limited, its structural similarity suggests potential antimicrobial efficacy.

Cytotoxicity

The cytotoxic effects of related compounds have been evaluated using various cell lines. For instance, the half-maximal inhibitory concentration (IC₅₀) values were determined for several piperidine derivatives, indicating their selective toxicity towards cancerous versus non-cancerous cells. Compounds with IC₅₀ values significantly higher than their MIC values against M. tuberculosis demonstrated low toxicity towards non-cancerous cells, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives is often influenced by their structural features:

- Basicity : The basicity of substituents on the heteroaromatic ring affects antimicrobial potency.

- Substitution Position : Variations in substitution at the C-4 or C-6 positions of the pyridine ring can enhance or diminish activity.

- Functional Groups : The presence of electron-withdrawing or electron-donating groups can modify the pharmacological profile.

Case Studies

- Tuberculostatic Activity : A comparative study showed that compounds with piperidine substitutions retained strong activity against multiple strains of M. tuberculosis, highlighting the importance of structural modifications in enhancing efficacy .

- Cytotoxicity Evaluation : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, reinforcing their potential as therapeutic agents .

Comparison with Similar Compounds

Research Implications

- Drug Discovery : The bromopyridine moiety positions the compound as a versatile intermediate for synthesizing kinase inhibitors or receptor modulators via cross-coupling.

- Material Science : Its stability and functional groups make it suitable for designing metal-organic frameworks (MOFs) or catalysts.

Q & A

Basic Synthesis Methods

Q: What are the typical synthetic routes and reaction conditions for preparing tert-butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate? A: The synthesis generally involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include:

- Step 1: Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group via carbamate formation under Schotten-Baumann conditions .

- Step 2: Introduction of the ((6-bromopyridin-2-yl)oxy)methyl group at position 3 of the piperidine. This may involve nucleophilic substitution or Mitsunobu reactions, using 6-bromo-2-hydroxypyridine and a methylene linker precursor (e.g., chloromethyl or bromomethyl intermediates).

- Reaction Conditions: Common solvents include dichloromethane (DCM) or dimethylformamide (DMF), with catalysts like 4-dimethylaminopyridine (DMAP) and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) .

- Purification: Column chromatography or recrystallization from solvents like ethyl acetate/hexane yields the final product as a light yellow solid .

Advanced Synthetic Challenges

Q: What are critical challenges in optimizing regioselectivity and protecting group strategies during synthesis? A:

- Regioselectivity: The bromine atom at position 6 of the pyridine ring may sterically hinder reactions, requiring careful control of reaction temperature and stoichiometry to avoid byproducts .

- Protecting Group Stability: The Boc group on piperidine is sensitive to acidic conditions. Alternative strategies (e.g., Fmoc protection) may be explored for orthogonal deprotection in multi-step syntheses .

- Side Reactions: Competing O-alkylation vs. N-alkylation during linker attachment can occur. Using phase-transfer catalysts or polar aprotic solvents (e.g., DMF) improves selectivity .

Physicochemical Properties

Q: What key physicochemical properties influence this compound’s reactivity and biological activity? A:

Spectroscopic Characterization

Q: Which spectroscopic techniques are most effective for structural confirmation? A:

- NMR:

- ¹H NMR: Peaks for tert-butyl (δ ~1.4 ppm), piperidine protons (δ 3.0–4.0 ppm), and pyridine aromatic protons (δ 7.5–8.5 ppm).

- ¹³C NMR: Boc carbonyl (δ ~155 ppm), pyridine C-Br (δ ~120 ppm) .

- Mass Spectrometry (MS): ESI-MS expected to show [M+H]⁺ at m/z ~385 (C₁₆H₂₂BrN₂O₃⁺) .

- IR: Stretch frequencies for C=O (Boc, ~1700 cm⁻¹) and C-O-C (ether, ~1250 cm⁻¹) .

Mechanistic Studies

Q: How does the bromine substituent influence electronic properties and reactivity? A:

- Electronic Effects: The electron-withdrawing bromine atom deactivates the pyridine ring, reducing nucleophilic aromatic substitution (SNAr) reactivity. This directs cross-coupling reactions (e.g., Suzuki-Miyaura) to occur selectively at the brominated position .

- Steric Effects: Steric hindrance at position 6 necessitates bulky ligands (e.g., XPhos) for efficient palladium-catalyzed couplings .

Biological Activity Profiling

Q: What in vitro assays are recommended for evaluating biological activity? A:

- Kinase Inhibition Assays: Test against focal adhesion kinase (FAK) due to structural similarity to known inhibitors containing piperidine and bromopyridine motifs .

- Cellular Uptake Studies: Use fluorescently tagged analogs to assess membrane permeability via flow cytometry .

- Cytotoxicity Screening: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to identify potential therapeutic windows .

Structure-Activity Relationships (SAR)

Q: How do modifications to the piperidine or pyridine moieties affect pharmacological profiles? A:

| Modification | Observed Effect | Example Compounds | Source |

|---|---|---|---|

| Pyridine Bromine → Cl | Reduced kinase inhibition potency | 6-Chloro analog (IC₅₀: 1.2 μM vs. 0.8 μM for Br) | |

| Boc Removal | Increased cytotoxicity but lower selectivity | Deprotected amine (IC₅₀: 0.5 μM, HeLa) | |

| Linker Elongation | Improved solubility but reduced logP | Ethylene glycol spacer (logP: 2.1) |

Stability Under Various Conditions

Q: What are the stability profiles of this compound under different storage and solution conditions? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.